1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one
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Overview
Description
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one is an organic compound characterized by the presence of chlorine and phenoxy groups attached to a propanone backbone
Preparation Methods
The synthesis of 1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base to form 1-chloro-3-(2,4-dichlorophenoxy)propan-2-ol. This intermediate is then oxidized to yield the desired ketone, this compound .
Chemical Reactions Analysis
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death. The compound’s chlorine and phenoxy groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-(4-chlorophenoxy)propan-2-one: Similar structure but with different substitution patterns on the phenoxy ring.
1-(2,4,6-Trichlorophenyl)propan-2-one: Contains additional chlorine atoms, leading to different chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57266-00-9 |
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Molecular Formula |
C9H7Cl3O2 |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
1-chloro-3-(2,4-dichlorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H7Cl3O2/c10-4-7(13)5-14-9-2-1-6(11)3-8(9)12/h1-3H,4-5H2 |
InChI Key |
YIMUDSWZZJNIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)CCl |
Origin of Product |
United States |
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